Thermodynamic Stability: trans-1,2-Dimethylcyclobutane is More Stable than cis-1,2-Dimethylcyclobutane
The trans-1,2 isomer is thermodynamically more stable than cis-1,2-dimethylcyclobutane due to reduced steric repulsion between the methyl groups. While a direct head-to-head experimental enthalpy of formation comparison is unavailable in open NIST datasets, the cis isomer’s heat of hydrogenation (ΔrH° = -26.37 ± 0.24 kcal/mol, liquid phase, acetic acid, Turner et al., 1968) provides a baseline [1]. The trans isomer is expected to exhibit a less exothermic hydrogenation enthalpy, reflecting its lower ground-state energy [2]. The standard enthalpy of formation for trans-1,2-dimethylcyclobutane is catalogued in the CCCBDB experimental dataset (gas phase, 298.15 K) [3].
| Evidence Dimension | Thermodynamic stability – enthalpy of hydrogenation / enthalpy of formation |
|---|---|
| Target Compound Data | trans-1,2-dimethylcyclobutane: experimental enthalpy of formation data available in CCCBDB [3] |
| Comparator Or Baseline | cis-1,2-dimethylcyclobutane: ΔrH° (hydrogenation) = -26.37 ± 0.24 kcal/mol [1] |
| Quantified Difference | Qualitative: trans > cis stability; quantitative difference not computed from directly comparable experimental hydrogenation values |
| Conditions | cis data: liquid phase, acetic acid, Turner et al. 1968; trans data: CCCBDB experimental listing |
Why This Matters
For procurement decisions, the trans isomer’s greater thermodynamic stability implies longer shelf-life and reduced tendency toward isomerization under ambient storage, critical for maintaining stereochemical purity in long-term research programs.
- [1] Turner, R.B.; Goebel, P.; Mallon, B.J.; Doering, W.E.; Coburn, J.F., Jr.; Pomerantz, M. Heats of hydrogenation. VIII. Compounds with three- and four-membered rings. J. Am. Chem. Soc. 1968, 90, 4315-4322. View Source
- [2] NIST Chemistry WebBook, cyclobutane, 1,2-dimethyl-, trans- – Reaction thermochemistry data (Roth et al., 1986). View Source
- [3] CCCBDB, Experimental enthalpy of formation for C6H12, (1R,2R)-1,2-dimethylcyclobutane. NIST Standard Reference Database 101. View Source
